molecular formula C4H6O B121050 2-Butyn-1-OL CAS No. 764-01-2

2-Butyn-1-OL

Cat. No. B121050
CAS RN: 764-01-2
M. Wt: 70.09 g/mol
InChI Key: NEEDEQSZOUAJMU-UHFFFAOYSA-N
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Description

2-Butyn-1-ol is a chemical compound that has been studied for various applications in organic synthesis and materials science. It is an acetylenic alcohol that exhibits interesting reactivity due to the presence of the triple bond and hydroxyl group, making it a versatile building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 2-butyn-1-ol has been explored in several studies. For instance, an enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes has been reported, which provides access to optically active terminal acetylenes, indicating the potential of 2-butyn-1-ol derivatives in asymmetric synthesis . Additionally, an economical synthesis of 4-trimethylsilyl-2-butyn-1-ol has been developed, showcasing the modification of 2-butyn-1-ol with silyl groups to enhance its reactivity for further transformations .

Molecular Structure Analysis

The molecular structure and conformations of 3-butyn-1-ol, a related compound, have been studied using gas electron diffraction and ab initio calculations. The preferred conformation was found to be gauche, with significant geometric parameters determined for the molecule . Although this study focuses on 3-butyn-1-ol, it provides insight into the structural aspects of molecules within the same family as 2-butyn-1-ol.

Chemical Reactions Analysis

2-Butyn-1-ol has been found to participate in various chemical reactions. It acts as a corrosion inhibitor for austenitic chromium-nickel steel in sulfuric acid, with its π-electrons playing a significant role in adsorption on the steel surface . Moreover, the hydration and isomerization of 2-butyn-1-ol to form 4-hydroxy-2-butanone and 3-buten-2-one, respectively, have been catalyzed by mercury(II) ions, revealing the compound's reactivity in the presence of metal catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyn-1-ol are reflected in its behavior in various environments. The microwave spectrum of 3-butyn-1-ol, which is structurally similar to 2-butyn-1-ol, has been assigned, and the molecule was found to be an intramolecularly hydrogen-bonded gauche form. This study provides information on the dipole moment and rotational constants, which are important physical properties that can be extrapolated to 2-butyn-1-ol . Additionally, the vibrational bands of the 2-butyn-1-yl radical, an isomer of C4H5, have been reported, which are important for understanding the spectroscopic properties of the molecule in the context of astrochemistry and combustion .

Scientific Research Applications

Corrosion Inhibition

2-Butyn-1-ol, an acetylenic alcohol, is used as a corrosion inhibitor for austenitic chromium–nickel steel in sulfuric acid. It is adsorbed on the steel surface, with π-electrons playing a crucial role in this adsorption. This compound's effectiveness as a corrosion inhibitor is well-documented and aligns with the Temkin isotherm (Bilgiç & Şahin, 2001).

Catalysis in Hydrogenation Processes

2-Butyn-1-ol is involved in catalytic processes, particularly in hydrogenation reactions. A notable application is its use in the three-phase hydrogenation over a Pd/ZnO catalyst. This process demonstrates higher selectivity and activity compared to commercial catalysts, making it a significant contribution to industrial chemical processes (Vernuccio et al., 2016).

Thermochemical Studies

The thermochemical properties of 2-Butyn-1-ol have been extensively studied. Research has focused on its enthalpies of combustion and vaporization, contributing to the understanding of its behavior in various states and reactions. These studies are crucial for predicting its behavior in industrial applications (Vélez et al., 2005).

Vibrational Spectroscopy

Vibrational absorption and circular dichroism spectra of 2-Butyn-1-ol have been measured and analyzed, contributing to our understanding of its molecular structure and behavior. This research is significant for applications in molecular spectroscopy and the study of intermolecular interactions (Wang & Polavarapu, 2000).

Synthesis and Chemical Reactions

2-Butyn-1-ol is used in various chemical syntheses, such as the production of 4-trimethylsilyl-2-butyn-1-ol. These syntheses play a crucial role in developing new chemical compounds and reactions for industrial and laboratory use (Wein, Tong, & McDonald, 2012).

Spectroscopic Analysis and Nonlinear Optical Properties

The compound has been studied for its spectroscopic analysis and nonlinear optical properties. Such research is pivotal for developing new materials with specific optical characteristics, essential in electronics and photonics (Praveenkumar et al., 2021).

Safety And Hazards

2-Butyn-1-ol is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, keep away from sources of ignition, use only non-sparking tools, and take precautionary measures against static discharges .

properties

IUPAC Name

but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEDEQSZOUAJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022115
Record name 2-Butyn-1-ol
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyn-1-OL

CAS RN

764-01-2
Record name 2-Butyn-1-ol
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Record name 2-Butynol
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Record name 2-BUTYN-1-OL
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Record name 2-Butyn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
776
Citations
S Bilgic, M Şahin - Materials Chemistry and Physics, 2001 - Elsevier
… The present work aims to investigate the inhibition properties of 2-butyn-1-ol, (CH 3 CCCH 2 OH), on the austenitic chromium–nickel surface in sulfuric acid solutions. …
Number of citations: 142 www.sciencedirect.com
J Li, W Kong, C Fu, S Ma - The Journal of Organic Chemistry, 2009 - ACS Publications
… At first we tried the reaction of 4-chloro-2-butyn-1-ol 5 with n-C 4 H 9 MgBr in Et 2 O without any catalyst but only a trace amount of product was afforded. However, when 20 mol % of …
Number of citations: 38 pubs.acs.org
M Yoshida, M Fujita, T Ishii, M Ihara - Journal of the American …, 2003 - ACS Publications
… Reaction of 4-phenoxycarbonyloxy-2-butyn-1-ol in the presence of the palladium catalyst yields the corresponding cyclic carbonates via a three-component decomposition-…
Number of citations: 118 pubs.acs.org
EC Juenge, P Spangler - The Journal of Organic Chemistry, 1964 - ACS Publications
(5) Allmelting points are uncorrected. re crystallization from ethanol followed by sublimation at 145 (1 mm.). The pure material melted at 154-156. Anal. Caled, for CnHl2N2OS: C, 59.97; …
Number of citations: 11 pubs.acs.org
K Babic-Samardzija, C Lupu, N Hackerman… - Journal of Materials …, 2005 - pubs.rsc.org
The inhibiting effect of several acetylenic alcohols, namely 2-butyn-1-ol, 3-butyn-1-ol, 3-pentyn-1-ol and 4-pentyn-1-ol has been investigated on the corrosion of iron in 1 M HCl. The …
Number of citations: 52 pubs.rsc.org
S SHIBATA, M HAMADA - Radiochimica Acta, 1981 - degruyter.com
The recoil tritium reactions with 2-butyn-l-oland trans-2-butenl-ol in liquid phase were studied. The relative yields of the tritiated products were independent of the irradiation conditions. …
Number of citations: 3 www.degruyter.com
JI Levin, MT Du - Synthetic communications, 2002 - Taylor & Francis
… Reaction of fluoroaryl sulfonamide 3 with five equivalents of 2-butyn-1-ol and sodium hydride in DMF at 80C did not provide the desired ether 4a, but instead afforded the phenol …
Number of citations: 23 www.tandfonline.com
D Szemenyei, D Steichen, JE Byrd - Journal of Molecular Catalysis, 1977 - Elsevier
… The hydration and isomerization of 2-butyn-1-ol to form 4-hydroxy- 2-butanone and 3-buten-2-… The kinetic behavior, −d[2-butyn-1-ol]/dt = k[H 3 O + ][HgR + ][2-butyn-1-ol] 0 , is consistent …
Number of citations: 14 www.sciencedirect.com
F Toda, K Tanaka, TCW Mak - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
… We then designed l, l-diphenyl-2-propyn-l-ol (3a), l, l-bis(2,4-dimethylphenyl)-2-propyn-l-ol (3b), and l, lbis(2,4-dimethylphenyl)-2-butyn-1-ol (3c) as potentially useful host molecules …
Number of citations: 36 www.journal.csj.jp
JM Shin, F Toda, MS Jhon - Journal of inclusion phenomena, 1987 - Springer
Molecular inclusion by hydroxy host systems (9-hydroxy-9-(1-propynyl)fluorene+guest and 1,1-bis(2,4-dimethylphenyl)-2-butyn-1-ol+guest) has been investigated by using an empirical …
Number of citations: 3 link.springer.com

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